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Compound of Interest

Compound Name: 2-Phenyl-1,3-dioxolane

Cat. No.: B1584986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenyl-1,3-dioxolane, a valuable heterocyclic compound frequently utilized as a protecting

group for benzaldehyde in organic synthesis and as a key structural motif in various

pharmacologically active molecules. The elucidation of its structure through modern

spectroscopic techniques is fundamental for its application in research and development. This

document presents key spectroscopic data in a structured format, details the experimental

protocols for data acquisition, and illustrates the analytical workflow.

Physicochemical Properties
Property Value

Molecular Formula C₉H₁₀O₂[1][2]

Molecular Weight 150.17 g/mol [1][3]

CAS Number 936-51-6[1]

IUPAC Name 2-phenyl-1,3-dioxolane[1]

Synonyms Benzaldehyde ethylene acetal[1][2][4]
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The structural confirmation of 2-Phenyl-1,3-dioxolane is achieved through a combination of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS).

¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom

environments in the molecule. The spectrum of 2-Phenyl-1,3-dioxolane is characterized by

signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of

the dioxolane ring.[5]

Chemical Shift (δ) ppm Multiplicity Assignment

7.50 - 7.30 m Aromatic (C₆H₅)

5.80 s CH (acetal)

4.15 - 3.95 m OCH₂CH₂O

Note: Data is illustrative and may vary based on the solvent and instrument parameters used.

[5]

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is employed to determine the number of unique carbon

environments within the molecule.

Chemical Shift (δ) ppm Assignment

137.9 C (quaternary, aromatic)

129.2 CH (aromatic)

128.5 CH (aromatic)

126.6 CH (aromatic)

103.9 CH (acetal, O-C-O)

65.3 CH₂ (OCH₂)
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Source: Adapted from publicly available spectral data for 2-phenyl-1,3-dioxolane.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-Phenyl-1,3-dioxolane will exhibit characteristic absorption bands

corresponding to C-H and C-O bonds.

Wavenumber (cm⁻¹) Assignment

3050 - 3000 C-H stretching (aromatic)

2950 - 2850 C-H stretching (aliphatic)

1600, 1475 C=C stretching (aromatic ring)

1200 - 1000 C-O stretching (acetal)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

m/z Assignment

150 [M]⁺ (Molecular ion)

149 [M-H]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of 2-Phenyl-1,3-dioxolane
A common and efficient method for the synthesis of 2-Phenyl-1,3-dioxolane is the acid-

catalyzed reaction of benzaldehyde with ethylene glycol.[3]

Materials:
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Benzaldehyde

Ethylene glycol

Toluene

p-Toluenesulfonic acid (catalytic amount)

Potassium carbonate (K₂CO₃)

Procedure:

A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-

toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-

Stark trap.[3]

The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is

considered complete when no more water is collected.

The solution is then cooled to room temperature and treated with K₂CO₃ to neutralize the

acid catalyst.[3]

The mixture is filtered, and the toluene is removed under reduced pressure.

The crude product is purified by distillation to yield 2-Phenyl-1,3-dioxolane.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Phenyl-1,3-dioxolane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically

used.[5]

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 2-Phenyl-1,3-dioxolane in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃).[5]

Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay

of 1-2 seconds.[5]

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200

ppm) and a longer acquisition time with more scans are generally required compared to ¹H

NMR.[5]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is

used for analysis.

Sample Preparation: The sample is typically dissolved in a volatile solvent and injected into the

instrument.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_2_Phenyl_1_3_dioxolane_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b1584986?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_2_Phenyl_1_3_dioxolane_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_2_Phenyl_1_3_dioxolane_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_2_Phenyl_1_3_dioxolane_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_2_Phenyl_1_3_dioxolane_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).[5] Electron ionization (EI) is a common method for

generating ions.

Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS,

provide a robust and comprehensive characterization of 2-Phenyl-1,3-dioxolane. The detailed

experimental protocols offer a foundation for the synthesis and analysis of this compound,

which is of significant interest to researchers in organic synthesis and drug development. The

synergistic use of these spectroscopic techniques is crucial for the unambiguous structural

elucidation and purity assessment of 2-Phenyl-1,3-dioxolane and its derivatives.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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